Ethyl 3-methylflavone-8-carboxylate
Description
Contextualizing Flavones as Privileged Structures in Contemporary Chemical Biology
Flavones are a major subclass of flavonoids, a diverse group of natural polyphenolic compounds found abundantly in fruits, vegetables, and other plant-based sources. nih.govresearchgate.net In the realm of drug discovery, the flavone (B191248) core is designated a "privileged scaffold." nih.govresearchgate.net This term reflects the structure's inherent capacity to serve as a high-affinity ligand for diverse protein targets, including enzymes and receptors. openaccessjournals.com This promiscuous binding ability allows the flavone framework to be a fertile starting point for developing novel therapeutic agents for a multitude of diseases. nih.govfrontiersin.org The utility of these structures is so pronounced that significant efforts in medicinal chemistry are dedicated to synthesizing and exploring new flavone derivatives to uncover novel biological activities. nih.govresearchgate.net
Overview of the Flavone Skeleton and its Pharmacological Relevance
The fundamental structure of a flavone is the 2-phenylchromen-4-one (or 2-phenyl-1,4-benzopyrone) skeleton. researchgate.netfrontiersin.org This consists of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C). mdpi.comresearchgate.net A key feature is the double bond between positions 2 and 3 and a ketone group at position 4 of the C ring. nih.gov
This basic framework is the foundation for a vast number of compounds that exhibit a wide spectrum of pharmacological activities. researchgate.netnih.gov Research has extensively documented the anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of various flavone derivatives. nih.govresearchgate.netresearchgate.net Their mechanism of action often involves the modulation of key cellular enzyme functions, such as inhibiting kinases and cyclo-oxygenases, which are critical in disease pathways. nih.govopenaccessjournals.com The structural versatility of the flavone skeleton allows for modifications that can fine-tune its biological activity, making it a continuously explored area for the development of new drugs targeting conditions from cancer to neurodegenerative diseases. frontiersin.orgnih.gov
Positioning Ethyl 3-methylflavone-8-carboxylate as a Key Ester Derivative in Flavone Research
Within the broad family of flavones, specific derivatives are synthesized for research and as intermediates in the production of pharmaceuticals. This compound is one such compound of significant interest. nih.govnih.gov As an ethyl ester derivative of 3-methylflavone-8-carboxylic acid, it serves as a crucial chemical entity in several research and development paradigms. lgcstandards.com
This compound is often utilized as a reference standard or impurity marker in the quality control and analysis of related active pharmaceutical ingredients, such as Flavoxate (B1672763). lgcstandards.compharmacopoeia.com Furthermore, its synthesis and the synthesis of related esters are subjects of chemical research, aiming to develop more efficient production methods for this class of compounds. google.comgoogle.com The esterification of the parent carboxylic acid to form this compound is a key chemical step that facilitates further study and application, positioning it as a pivotal molecule in the synthesis and analysis of more complex flavone-based drugs. epo.orgprepchem.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H16O4 nih.gov |
| Molecular Weight | 308.33 g/mol nih.gov |
| CAS Number | 35888-94-9 lgcstandards.com |
| Synonyms | Flavoxate Impurity B, 3-methylflavone-8-carboxylic acid ethyl ester lgcstandards.com |
Interrelationship with 3-Methylflavone-8-Carboxylic Acid (MFCA) and Flavoxate in Research Paradigms
The significance of this compound is best understood through its relationship with its parent acid, 3-methylflavone-8-carboxylic acid (MFCA), and the drug Flavoxate. nih.govnih.gov
Flavoxate: A synthetic flavone derivative used as a smooth muscle antispasmodic, particularly for the urinary tract.
3-Methylflavone-8-carboxylic acid (MFCA): This is the principal and active metabolite of Flavoxate. nih.govresearchgate.net After administration, Flavoxate is rapidly hydrolyzed in the body to MFCA. nih.gov Research has shown that MFCA itself possesses significant biological activity, notably as a phosphodiesterase (PDE) inhibitor, which may contribute to the therapeutic effects of Flavoxate. nih.gov
This compound: This compound is the ethyl ester of MFCA. In research and pharmaceutical contexts, MFCA is the key intermediate for synthesizing Flavoxate and other derivatives. google.com The ethyl ester, along with other esters, is synthesized from MFCA for various research purposes, including the development of new derivatives and as analytical standards. google.comacs.org Therefore, this compound is intrinsically linked to the study of Flavoxate's metabolism and the synthesis of related compounds.
Research Interrelationships
| Compound | Role | Relationship |
|---|---|---|
| Flavoxate | Drug | Parent drug that metabolizes to MFCA. nih.gov |
| 3-Methylflavone-8-carboxylic acid (MFCA) | Active Metabolite / Intermediate | Hydrolysis product of Flavoxate; Precursor for ester synthesis. researchgate.netgoogle.com |
| This compound | Ester Derivative / Research Compound | Synthesized from MFCA; Used as a reference standard. lgcstandards.comepo.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGNMIIGIZYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189444 | |
| Record name | Ethyl 3-methylflavone-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35888-94-9 | |
| Record name | Ethyl 3-methylflavone-8-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methylflavone-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHD2OG108J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Chromatographic Characterization in Research of Ethyl 3 Methylflavone 8 Carboxylate
Qualitative Elucidation of Flavone (B191248) Derivatives
Qualitative analysis is crucial for the unambiguous confirmation of a compound's identity. For flavone derivatives, a combination of spectroscopic methods is employed to piece together the molecular puzzle, from the core structure to the specific placement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, including flavone derivatives. iosrjournals.orgresearchgate.net Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, a complete structural assignment can be achieved. iosrjournals.orgiaea.org
The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For Ethyl 3-methylflavone-8-carboxylate, specific signals would be expected for the protons on the A and B aromatic rings, the methyl group at position 3, and the ethyl group of the carboxylate at position 8. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for determining the substitution pattern on the flavone core.
¹³C NMR spectroscopy complements the proton data by revealing the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure produces a distinct signal. The chemical shifts of carbons in the γ-pyrone C-ring, such as the carbonyl carbon (C4) and the olefinic carbons (C2 and C3), are highly characteristic. iosrjournals.orgmdpi.com The presence of the ester and methyl substituents on the A-ring and C-ring, respectively, would cause predictable shifts in the corresponding carbon signals compared to the unsubstituted flavone backbone. mdpi.com
2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are often used to correlate directly bonded protons and carbons, confirming assignments made from 1D spectra. diva-portal.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for establishing long-range (2-3 bond) correlations, for instance, between the protons of the methyl group and the C2, C3, and C4 carbons, definitively placing the methyl group at the C3 position. diva-portal.org
Table 1: Typical NMR Data for Flavone Skeletons Note: Chemical shifts (δ) are illustrative and can vary based on solvent and substitution.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Expected Correlations for this compound |
|---|---|---|---|
| C-Ring | |||
| H-3 | 6.3 - 6.9 | Substituted by -CH₃ | |
| 3-CH₃ | ~2.1-2.5 | ~10-15 | Correlates to C-2, C-3, C-4 in HMBC |
| C-2 | ~163 | ||
| C-3 | ~111 | ||
| C-4 (C=O) | ~178 | ||
| A-Ring | |||
| H-5 | 7.5 - 8.2 | ||
| H-6 | 7.2 - 7.8 | ||
| H-7 | 7.2 - 7.8 | ||
| C-8 | Substituted by -COOEt | ||
| B-Ring | |||
| H-2'/H-6' | 7.6 - 8.1 | ~126-130 | |
| H-3'/H-5' | 7.3 - 7.6 | ~128-130 | |
| H-4' | 7.3 - 7.6 | ~131-133 | |
| Ester Group | |||
| -OCH₂CH₃ | ~4.4 (quartet) | ~61 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. researchgate.net When coupled with chromatographic techniques like HPLC or GC, MS provides highly specific detection. nih.govmdpi.com
For this compound (C₁₉H₁₆O₄), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), which has a calculated molecular weight of approximately 308.3 g/mol . nih.govnih.gov
Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions, which then fragment in a predictable manner. The fragmentation of the flavone core is well-documented and primarily involves retro-Diels-Alder (RDA) reactions, which cleave the C-ring. mdpi.comjst.go.jpacs.org This process provides diagnostic ions that reveal the substitution patterns on the A and B rings. Other common fragmentation pathways include the loss of small, stable molecules such as carbon monoxide (CO), water (H₂O), and radicals like methyl (•CH₃). mdpi.compreprints.org
In the case of this compound, key fragmentations would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate moiety from the A-ring, in addition to the characteristic RDA fragmentation of the central pyrone ring.
Table 2: Common Mass Spectral Fragmentation Pathways for Flavones
| Fragmentation Process | Neutral Loss | Description |
|---|---|---|
| Retro-Diels-Alder (RDA) | Varies | Cleavage of the C-ring, providing fragment ions indicative of the A and B rings. jst.go.jpacs.org |
| Decarbonylation | CO | Loss of a carbon monoxide molecule, typically from the C-4 position of the pyrone ring. mdpi.com |
| Loss of Substituent | Varies | Elimination of functional groups from the aromatic rings (e.g., loss of •OCH₂CH₃ from an ester). |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, such as the chromophore of flavonoids. medwinpublishers.commdpi.com The UV spectra of flavones in solvents like methanol (B129727) typically exhibit two major absorption bands. semanticscholar.orgscirp.org
Band I appears in the 300–385 nm range and is associated with the cinnamoyl system, which encompasses the B-ring and the C-ring. medwinpublishers.comsemanticscholar.org The exact position of this band is dependent on the oxygenation pattern of the B-ring.
Band II is observed in the 240–280 nm range and corresponds to the benzoyl system of the A-ring. semanticscholar.org
For this compound, the lack of hydroxyl groups on the A and B rings would result in characteristic spectra without the complex shifts often seen with natural flavonoids. The presence of the ethyl carboxylate group on the A-ring may cause minor shifts in Band II compared to unsubstituted flavone. The UV spectrum serves as a valuable fingerprint for confirming the basic flavone chromophore. scirp.org
Table 3: Characteristic UV-Vis Absorption Bands for Flavones
| Spectral Band | Wavelength Range (nm) | Associated Molecular System |
|---|---|---|
| Band I | 300 - 385 | B-ring cinnamoyl system medwinpublishers.comsemanticscholar.org |
Quantitative Analysis of Flavone Compounds in Research Samples
Quantitative analysis is essential for determining the concentration of a target compound in a sample, assessing purity, or for use in quality control. Chromatographic methods are the gold standard for this purpose due to their high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (DAD, MS)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. researchgate.netnih.gov It allows for the efficient separation of complex mixtures, making it ideal for analyzing research samples containing this compound. Reversed-phase HPLC, using a C18 column, is the most common mode of separation. e-nps.or.krmdpi.com A gradient elution system, typically involving a mixture of an acidified aqueous mobile phase (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is employed to achieve optimal separation. mdpi.comnih.gov
Detection systems coupled with HPLC are critical for both identification and quantification:
Diode Array Detector (DAD): A DAD (or Photodiode Array, PDA) detector acquires the full UV-Vis spectrum for each point in the chromatogram. nih.govmdpi.com This allows for peak purity assessment and tentative identification by comparing the acquired spectrum with the known spectrum of a reference standard for this compound. scirp.org Quantification is performed by integrating the peak area at a specific wavelength, typically the absorption maximum (λmax) of the compound. mdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. researchgate.netnih.gov The MS detector can be operated in selected ion monitoring (SIM) mode to look for the specific molecular ion of the target compound, or in tandem MS (MS/MS) mode to monitor a specific fragmentation transition, dramatically reducing background noise and improving detection limits. nih.govnih.gov This makes LC-MS the method of choice for analyzing trace amounts of the compound.
Table 4: Typical HPLC Method Parameters for Flavone Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. e-nps.or.kr |
| Mobile Phase | Gradient of Acetonitrile/Methanol and acidified Water | Elutes compounds with varying polarities over the run. mdpi.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. mdpi.comnih.gov |
| Detection | DAD (e.g., 254 nm, 280 nm, or λmax) or ESI-MS | DAD for UV-Vis spectral confirmation; MS for mass confirmation. researchgate.netscirp.orgmdpi.com |
| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. mdpi.com |
Gas Chromatography (GC) for Volatile Flavone Derivatives
Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but its application to flavonoids is limited by their low volatility and thermal instability. researchgate.netnih.gov Therefore, direct analysis of compounds like this compound by GC is challenging.
To overcome this limitation, a derivatization step is required to convert the non-volatile flavonoids into more volatile and thermally stable analogues. nih.govnih.gov The most common method is silylation, where active hydrogens (such as those from hydroxyl groups, though absent in the title compound) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are typically used for this purpose. nih.gov
Once derivatized, the compounds can be analyzed by GC, usually coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. nih.govnih.gov While less common than HPLC for flavonoid analysis, GC-MS can be a valuable tool, especially for identifying impurities or byproducts in a synthetic sample that are amenable to derivatization. chromatographyonline.com
Table 5: General GC Method for Derivatized Flavonoids
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization | Silylation with BSTFA or similar reagent | Increases volatility and thermal stability of the analyte. nih.govnih.gov |
| Column | Fused silica (B1680970) capillary (e.g., Rtx-1, DB-5) | Provides high-resolution separation of volatile compounds. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Temperature Program | Ramped from a lower to a higher temperature | Separates compounds based on their boiling points. |
| Detection | Mass Spectrometry (MS) | Provides structural information and sensitive detection of the derivatized analyte. nih.gov |
Method Development and Validation for Analytical Research
The development and validation of analytical methods are paramount to ensure the reliability, consistency, and accuracy of experimental results in chemical research. For a compound like this compound, robust analytical methods are necessary for its identification, purity assessment, and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids due to its high resolution and sensitivity. researchgate.net
Method development for HPLC analysis of flavonoids typically involves the optimization of several parameters to achieve adequate separation of the analyte from impurities and other components. Key considerations include the choice of the stationary phase (column), the composition of the mobile phase (solvents), the flow rate, and the detection wavelength. For the analysis of the related compound, 3-methylflavone-8-carboxylic acid, a reversed-phase HPLC method was developed. An effective separation was achieved using a CN column with a mobile phase consisting of a mixture of acetonitrile and 12 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v), adjusted to an apparent pH of 4.0. usp.org The flow rate was maintained at 1.5 ml/min, and quantification was performed using UV detection at 220 nm. usp.org
Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). lookchem.com Validation ensures that the analytical method is suitable for its intended purpose. The validation process assesses several key parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For an HPLC method developed for 3-methylflavone-8-carboxylic acid, excellent linearity was demonstrated over a concentration range of 0.1–24 µg/ml.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For the aforementioned HPLC method, the coefficients of variation for inter-day and intra-day assays were found to be between 0.24-7.18% and 0.06-5.70%, respectively.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of this compound, which is a known impurity of flavoxate (B1672763) hydrochloride, a specific HPLC method must be able to separate it from the active pharmaceutical ingredient and its main metabolite.
Table 2: Validation Parameters for an HPLC Method for a Structurally Related Flavone
| Validation Parameter | Result | Reference Compound |
| Linearity Range | 0.1–24 µg/ml | 3-methylflavone-8-carboxylic acid |
| Precision (Intra-day) | 0.06–5.70% (CV) | 3-methylflavone-8-carboxylic acid |
| Precision (Inter-day) | 0.24–7.18% (CV) | 3-methylflavone-8-carboxylic acid |
| Accuracy (Inter-day) | -0.004–8.68% (SEM) | 3-methylflavone-8-carboxylic acid |
| Accuracy (Intra-day) | -2.52–4.86% (SEM) | 3-methylflavone-8-carboxylic acid |
| Data derived from a validated HPLC method for 3-methylflavone-8-carboxylic acid. CV: Coefficient of Variation, SEM: Standard Error of the Mean. |
The successful development and validation of such analytical methods are crucial for the quality control of this compound in research and potential future applications.
Computational Chemistry and Molecular Modeling Studies on Ethyl 3 Methylflavone 8 Carboxylate and Flavone Scaffolds
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including charge distribution, orbital energies, and reactivity indices. Such calculations are foundational for understanding the intrinsic properties of a molecule like Ethyl 3-methylflavone-8-carboxylate.
DFT calculations can elucidate the electronic landscape of a flavone (B191248) molecule. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. For the flavone backbone, these studies typically reveal a high electron density around the carbonyl oxygen and the ether oxygen of the chromone ring, suggesting these as potential sites for hydrogen bonding. The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.
| Parameter | Significance | Typical Findings for Flavone Scaffolds |
| HOMO Energy | Electron-donating ability | Localized on the B-ring and parts of the chromone ring. |
| LUMO Energy | Electron-accepting ability | Primarily distributed over the A and C rings of the flavone nucleus. |
| Energy Gap (ΔE) | Chemical reactivity and stability | Varies with substitution patterns, influencing bioactivity. |
| MEP Map | Electrophilic and nucleophilic sites | Negative potential around carbonyl and ether oxygens. |
The three-dimensional conformation of a molecule is critical for its biological activity. DFT methods can be employed to perform conformational analysis by calculating the potential energy surface and identifying the most stable (lowest energy) conformers. For flavones, a key conformational feature is the dihedral angle between the B-ring and the chromone moiety. This planarity, or lack thereof, can significantly impact how the molecule fits into a protein's binding site. Intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations can also be identified and quantified through these calculations.
Molecular Docking Investigations of Flavone-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
In silico molecular docking studies with various flavone derivatives have been conducted to predict their binding affinities against a range of biological targets, such as kinases, polymerases, and other enzymes. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. For instance, studies on flavone derivatives as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) have shown promising binding affinities. jbiochemtech.com Similarly, docking studies have been used to screen flavonoids for their anticancer activity against cyclin-dependent kinases (CDK2 and CDK9). researchgate.netbenthamdirect.com
| Flavone Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Derivative 4d | SARS-CoV-2 RdRp | -7.036 jbiochemtech.com |
| Derivative 4e | SARS-CoV-2 RdRp | -7.141 jbiochemtech.com |
| Flavone | CDK2 | Not specified, but identified as having low binding energy researchgate.netbenthamdirect.com |
| Recoflavone | CDK9 | Not specified, but identified as having low binding energy researchgate.netbenthamdirect.com |
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies of flavonoids with the DENV E-3 protein have identified H-bond, π-π stacking, and π-cation interactions as important for binding. mdpi.com
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
MD simulations are used to validate the stability of docked conformations. jbiochemtech.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein-ligand complex over the simulation time suggests a stable binding mode. mdpi.com RMSF analysis helps to identify flexible regions of the protein. mdpi.com These simulations can provide a more accurate estimation of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). In studies of flavonoids as PD-L1 inhibitors, MD simulations have been used to understand the dynamic interactions and stability of the flavonoid-protein complexes. mdpi.com The stability of flavone-DENV E-3 protein interactions has also been confirmed by analyzing trajectories of RMSD and RMSF. mdpi.com
| Simulation Parameter | Purpose | Common Observations for Flavone-Protein Complexes |
| RMSD | To assess the stability of the complex over time. | Stable trajectories indicate a stable binding pose. |
| RMSF | To identify fluctuations of specific residues. | Can highlight flexible loops or regions that interact with the ligand. |
| Hydrogen Bond Analysis | To monitor the persistence of hydrogen bonds. | Key hydrogen bonds identified in docking are often maintained during the simulation. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These models help in predicting the activity of new compounds and in designing more potent molecules. For the flavone scaffold, which forms the basis of this compound, several QSAR and pharmacophore modeling studies have been conducted to elucidate the structural requirements for various biological activities.
A key concept in QSAR is the development of a mathematical relationship between the chemical descriptors of a series of compounds and their measured biological activity mdpi.com. These descriptors can be physicochemical, electronic, or steric properties of the molecules. The goal is to create a model that can accurately predict the activity of compounds that have not yet been synthesized or tested.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response babrone.edu.innih.gov. This "pharmacophore" represents the largest common denominator of molecular interaction features shared by a set of active molecules babrone.edu.in.
QSAR Studies on Flavone Scaffolds
Several QSAR studies have been performed on flavone derivatives to understand their diverse biological activities, including anticancer, antimalarial, and anti-diabetic effects. These studies utilize various molecular descriptors to build predictive models.
One study on the cytotoxicity of flavone and isoflavone derivatives against the HeLa human cervical epithelioid carcinoma cell line found that the biological activity was mainly governed by two quantum-chemical factors: the energy of the lowest unoccupied molecular orbital (ELUMO) and the net charges of the carbon atom at position 6 (QC6) nih.gov. The resulting QSAR model demonstrated high predictive ability, with a predictive correlation coefficient (Rpred2) of 0.738 nih.gov. This indicates that the electronic properties of the flavone ring system are crucial for its cytotoxic effects.
Another QSAR analysis focused on flavone derivatives as antimalarial compounds, employing the semi-empirical PM3 method to calculate descriptors researchgate.net. The study aimed to design new derivatives with potentially higher activity than existing antimalarial drugs researchgate.net. Similarly, a 2D-QSAR model was developed for flavone derivatives as anticancer agents targeting the MCF-7 breast cancer cell line benthamdirect.com. This model, along with molecular docking studies, helped in designing novel compounds with good binding affinity to tyrosine protein kinase benthamdirect.com.
In the context of anti-diabetic activity, a QSAR study on flavone hydrazide Schiff base derivatives as α-glucosidase inhibitors was conducted tandfonline.com. The study revealed that compounds with hydroxyl substitutions showed higher activity tandfonline.com. Furthermore, a QSAR model for flavonoids as pancreatic lipase inhibitors was developed using multiple linear regression (MLR), achieving a high correlation coefficient (R2 = 0.9444) mdpi.com.
The following table summarizes the findings of some key QSAR studies on flavone derivatives:
| Biological Activity | Key Descriptors | QSAR Model Statistics | Reference |
| Cytotoxicity (HeLa cells) | ELUMO, QC6 | Rpred2 = 0.738 | nih.gov |
| Antimalarial | PM3 semi-empirical descriptors | - | researchgate.net |
| Anticancer (MCF-7 cells) | 2D descriptors | - | benthamdirect.com |
| α-Glucosidase inhibition | Presence of -OH groups | - | tandfonline.com |
| Pancreatic Lipase inhibition | Multiple molecular descriptors | R2 = 0.9444 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Pharmacophore Modeling of Flavone Scaffolds
Pharmacophore modeling has been instrumental in identifying the crucial structural features of flavones required for their interaction with various biological targets. These models can be generated using either a structure-based approach, where the model is derived from the known structure of the ligand-target complex, or a ligand-based approach, where the model is built from a set of active molecules in the absence of a known target structure babrone.edu.innih.gov.
A study on flavone derivatives as aromatase inhibitors generated a pharmacophore model that highlighted the importance of the flavone ring, molecular lipophilicity, an additional aromatic ring, and a meta-hydroxy substitution on that ring for inhibitory activity technologynetworks.com. The space modeling study identified the critical distances between features such as a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring technologynetworks.com.
In another example, a structure-based pharmacophore model was developed to identify flavonoids as potential ROS-1 kinase inhibitors for non-small cell lung cancer therapeutics mdpi.com. The model was generated from the crystal structure of ROS-1 with a known inhibitor and used to screen a database of flavonoids mdpi.com. The identified flavonoids showed interactions with key residues in the binding pocket of the kinase mdpi.com.
The table below outlines the key features identified in pharmacophore models for different biological targets of flavones:
| Biological Target | Key Pharmacophore Features | Modeling Approach | Reference |
| Aromatase | Hydrogen bond acceptor, hydrophobic group, aromatic ring | Ligand-based | technologynetworks.com |
| ROS-1 Kinase | Based on ROS-1-lorlatinib interaction | Structure-based | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationship Sar Investigations in Flavone Chemistry
General Principles of Flavone (B191248) Structure-Activity Relationships
The biological activities of flavones, a class of naturally occurring polyphenolic compounds, are intricately linked to their molecular structure. The foundational structure, a fifteen-carbon skeleton composed of two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C), provides a versatile scaffold for various functional group substitutions. These substitutions, in turn, dictate the molecule's bioavailability, metabolism, and ultimately, its biological efficacy. nih.gov
The planarity of the flavonoid structure is another crucial determinant for certain biological activities. For instance, a planar conformation is considered important for the inhibition of enzymes like xanthine (B1682287) oxidase. Saturation of the C2-C3 double bond disrupts this planarity and can lead to a decrease in inhibitory activity. acs.org The diverse biological effects of flavones, including antioxidant, anti-inflammatory, antiviral, and antitumor activities, are all modulated by these fundamental structural characteristics. ijpsr.com
Influence of Substituent Position and Nature on Biological Activities
Role of Hydroxyl and Methoxy (B1213986) Groups on Flavone Activity
The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone skeleton are critical determinants of their biological activities, including antioxidant and anti-inflammatory effects.
For antioxidant activity, the presence of hydroxyl groups is paramount. Specifically, hydroxyl groups at the C5 and C7 positions on the A ring and the C3' position on the B ring are crucial for this effect. mdpi.com The 3-OH group, in particular, plays a positive role in antioxidant activities. nih.gov Flavonoids with two hydroxyl groups on the B-ring and a hydroxyl substitution at C7 have demonstrated strong antioxidant properties. mdpi.com Conversely, the substitution of hydroxyl groups with methoxy groups generally leads to a decrease in antioxidant activity. nih.gov The esterification of hydroxyl groups can also diminish their antioxidant potential by eliminating their ability to donate reducing equivalents to oxygen radicals. nih.gov
The following table summarizes the influence of hydroxyl and methoxy group positions on flavone activity:
| Substituent Position | Effect on Antioxidant Activity | Effect on Anti-inflammatory Activity |
| 3-OH | Positive | Undermines activity |
| 5-OH | Crucial | Enhances activity |
| 7-OH | Important | Attenuates activity |
| C-8 OH | --- | Attenuates activity |
| 3'-OH | Crucial | May enhance activity |
| 4'-OH | --- | Enhances activity |
| 5'-OH | --- | Attenuates activity |
| 7-OCH3 | Decreases activity | Enhances activity |
| 4'-OCH3 | Decreases activity | Attenuates activity |
Impact of Carboxamide Fragments on Antiviral Properties
Recent research has explored the introduction of carboxamide fragments to the flavone scaffold as a strategy to enhance antiviral properties. Studies have shown that introducing carboxylic acid moieties at the 7-OH position via an amide bond can significantly improve anti-tobacco mosaic virus (TMV) activity. mdpi.com
The design of these flavone derivatives containing amide fragments has led to the discovery of new lead compounds for antiviral research. For instance, certain derivatives have displayed in vivo antiviral activities against TMV comparable to the commercial antiviral agent ningnanmycin. mdpi.com Molecular docking studies suggest that these modified flavones can interact with the TMV coat protein (CP), thereby inhibiting virus assembly. mdpi.com The introduction of an ethyl group, in some cases, has been shown to increase the flexibility of the molecular structure, allowing it to embed more stably into the cavity of the TMV CP. The amide bond itself can provide interaction sites with the viral protein and also serves as a convenient point for introducing other active groups. mdpi.com
This approach of functionalizing flavones with carboxamide fragments represents a promising avenue for the development of novel and effective antiviral agents. mdpi.comresearchgate.net
Effects of Alkyl and Ester Substituents on Activity Profiles (with inference to Ethyl 3-Methylflavone-8-Carboxylate)
The introduction of alkyl and ester groups as substituents on the flavone core can significantly modulate the biological activity profile. While specific studies on this compound are limited in the public domain, inferences can be drawn from research on related compounds.
The presence of a methyl group, such as the one at the 3-position in this compound, can influence the molecule's interaction with biological targets. The ester group, in this case, the ethyl carboxylate at the 8-position, can impact properties such as solubility, cell permeability, and metabolic stability. Esterification of a carboxylic acid can convert a more polar molecule into a less polar one, which may enhance its ability to cross cell membranes.
For example, the esterification of hydroxyl groups on flavones has been shown to decrease their antioxidant activity, as it blocks the group responsible for radical scavenging. nih.gov However, this same modification can sometimes lead to increased cytotoxicity against certain cancer cell lines. nih.gov
In the context of this compound, the ethyl ester is a key feature. Its parent compound, 3-methylflavone-8-carboxylic acid (MFCA), is the main metabolite of the drug flavoxate (B1672763) and exhibits phosphodiesterase (PDE) inhibiting activity. nih.gov The esterification to form this compound could potentially alter this activity profile, possibly by acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid, or by having its own unique biological effects. The ethyl group may enhance lipophilicity, potentially leading to different pharmacokinetic properties compared to MFCA.
SAR of 3-Methylflavone-8-Carboxylic Acid (MFCA) and its Analogues
3-Methylflavone-8-carboxylic acid (MFCA) is a significant metabolite of the drug flavoxate. nih.gov It is classified as a flavone, with a methyl group at the 3-position and a carboxylic acid group at the 8-position. ebi.ac.uk
Pharmacological studies have revealed that MFCA possesses notable phosphodiesterase (PDE) inhibiting activity. nih.gov This is in contrast to its lack of significant antispasmodic activity on isolated organs and its low affinity for various receptors in the rat brain. nih.gov In vivo studies have demonstrated that MFCA can inhibit urinary bladder voiding contractions in rats, increase bladder volume capacity, and decrease micturition pressure. nih.gov This activity is likely related to its cAMP-PDE inhibitory properties, suggesting that the therapeutic effects of flavoxate may be partly due to its main metabolite, MFCA. nih.gov
The structure of MFCA is key to its activity. The flavone core provides the basic scaffold, while the 3-methyl and 8-carboxylic acid groups confer its specific pharmacological profile. The carboxylic acid at the 8-position is a critical functional group, likely involved in the interaction with the active site of phosphodiesterase. Analogues of MFCA, where the carboxylic acid is esterified, such as in this compound, may exhibit different pharmacokinetic and pharmacodynamic properties. The ester could act as a prodrug, being hydrolyzed to MFCA in the body, or it could possess its own distinct biological activities.
Conformational Flexibility and Stereochemical Considerations in SAR
The three-dimensional structure, including conformational flexibility and stereochemistry, plays a pivotal role in the structure-activity relationships of flavones. While the core flavone structure is often depicted as planar, in reality, there can be a degree of rotational freedom, particularly around the bond connecting the B ring to the C ring. This conformational flexibility allows the molecule to adopt different spatial arrangements, which can influence its interaction with biological targets. mdpi.com
For many flavones, a planar conformation is favored as it enhances conjugation between the A, B, and C rings, which is important for activities such as enzyme inhibition. acs.org Computational studies have shown that for some flavones, a planar conformation is a first-order saddle point on the potential energy surface, indicating a tendency towards planarity. mdpi.com
Stereochemistry becomes particularly important when chiral centers are present in the flavonoid structure, as is the case with flavanones, which have a chiral center at the C2 position. The specific stereoisomer can have a profound impact on biological activity. For instance, the chalcone-flavanone isomerase enzyme specifically produces (2S)-flavanones from chalcones, setting the stereochemistry at this critical position for the biosynthesis of many other flavonoid classes. hebmu.edu.cn Although flavones themselves lack a chiral center in the basic scaffold, the introduction of chiral substituents would necessitate stereochemical considerations in their SAR.
Advanced Methodologies for Flavone Research and Development
Extraction and Purification Techniques for Flavone (B191248) Isolation from Biological Samples
The accurate quantification and characterization of flavones and their metabolites from biological matrices are paramount for pharmacokinetic and metabolic studies. While Ethyl 3-methylflavone-8-carboxylate is a synthetic compound and not naturally occurring, the methodologies for extracting and purifying its potential metabolites, such as 3-methylflavone-8-carboxylic acid (MFCA), from biological samples like urine and plasma are well-established. nih.govnih.govnih.gov These techniques are crucial for understanding the in vivo behavior of the parent compound.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the determination of MFCA in human urine. nih.gov A typical method might employ a C18 or a cyanopropyl (CN) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), at a controlled pH. nih.gov Detection is commonly achieved using ultraviolet (UV) spectroscopy. nih.gov
For enhanced selectivity, especially in complex matrices like urine, molecularly imprinted polymers (MIPs) can be synthesized for use in solid-phase extraction (SPE). nih.gov A MIP designed to selectively bind MFCA was shown to have a high recovery rate of over 98% from human urine, effectively overcoming interference from endogenous substances. nih.gov The subsequent analysis can be performed using techniques like zwitterionic hydrophilic interaction liquid chromatography (HILIC). nih.gov
Spectrofluorimetry offers another sensitive and selective method for the determination of MFCA in human urine, leveraging the native fluorescence of the metabolite. nih.gov This method involves measuring the fluorescence emission at a specific wavelength after excitation at an optimal wavelength. nih.gov
Table 1: Illustrative Techniques for the Analysis of Flavone Metabolites in Biological Samples
| Technique | Sample Matrix | Key Parameters | Application |
| HPLC-UV | Human Urine | CN column, Acetonitrile/Ammonium Acetate mobile phase, pH 4.0, UV detection at 220 nm. nih.gov | Quantification of 3-methylflavone-8-carboxylic acid. nih.gov |
| Molecularly Imprinted SPE-HILIC | Human Urine | Custom MIP for selective extraction, zwitterionic HILIC for separation. nih.gov | Selective extraction and determination of 3-methylflavone-8-carboxylic acid. nih.gov |
| Spectrofluorimetry | Human Urine | Measurement of native fluorescence in methanol (B129727) (Excitation: 338 nm, Emission: 390 nm). nih.gov | Sensitive and selective determination of 3-methylflavone-8-carboxylic acid. nih.gov |
| TLC-Spectrodensitometry | Plasma, Urine | Thin-layer chromatography followed by densitometric measurement. nih.gov | Assay of 3-methylflavone-8-carboxylic acid and determining the ratio to parent compound. nih.gov |
High-Throughput Screening (HTS) Approaches for Flavone Libraries
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast numbers of chemical compounds for a specific biological activity. In the context of flavone research, HTS is instrumental in identifying lead compounds from large, diverse libraries of natural and synthetic flavonoids. These libraries, often containing hundreds to thousands of distinct flavone structures, are screened against specific molecular targets or in cell-based assays to uncover novel therapeutic candidates. medchemexpress.comchemfaces.comselleckchem.com
Flavonoid libraries for HTS are commercially available and typically include a wide array of flavones, flavonols, flavanones, and other related subclasses. medchemexpress.comchemfaces.comselleckchem.com These libraries are a valuable resource for identifying compounds with potential applications in various diseases, including cancer, viral infections, and inflammatory conditions. chemfaces.comnih.gov For instance, a screen of a 500-compound flavonoid library identified two lead compounds with effective antiviral activity against human enterovirus A71. nih.gov
While there is no specific public record of this compound being included in a commercially available HTS library, its synthesis as a flavone derivative suggests it could be readily incorporated into such a library. The inclusion of structurally unique, synthetic flavones like this compound in HTS campaigns would be crucial for exploring novel structure-activity relationships and identifying compounds with unique pharmacological profiles that may not be present in natural product-focused libraries.
Table 2: Example of a High-Throughput Screening Campaign for a Flavone Library
| Screening Parameter | Description |
| Library Size | 500-1500 unique flavonoid compounds. medchemexpress.comchemfaces.comnih.gov |
| Compound Format | Typically dissolved in DMSO in 96- or 384-well plates. |
| Assay Type | Target-based (e.g., enzyme inhibition) or cell-based (e.g., cytotoxicity, antiviral activity). nih.govmdpi.com |
| Detection Method | Fluorescence, luminescence, or absorbance measurements. nih.gov |
| Hit Criteria | A predefined threshold of activity, e.g., >50% inhibition of a target enzyme or reduction in viral replication. nih.gov |
In Silico Screening and Virtual Library Design for Flavone Derivatives
In silico screening, or virtual screening, utilizes computational methods to predict the interaction of small molecules with a biological target. This approach is highly valuable in flavone research for prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources. Molecular docking, a key in silico technique, models the binding of a ligand, such as a flavone derivative, to the active site of a target protein. nih.govresearchgate.netmdpi.com
Virtual screening of flavone derivatives has been successfully employed to identify potential inhibitors for various therapeutic targets. For example, in silico studies have identified flavone derivatives as potential inhibitors of the LasR quorum-sensing regulator in Pseudomonas aeruginosa and as inhibitors of acetylcholinesterase and BACE-1, which are relevant to Alzheimer's disease. nih.govresearchgate.netmdpi.com These studies demonstrate the power of computational approaches to explore the vast chemical space of flavone derivatives and identify promising candidates for further development.
For this compound, in silico screening could be a powerful tool to predict its potential biological activities. By docking this molecule into the binding sites of a wide range of enzymes and receptors, researchers could generate hypotheses about its potential targets. Furthermore, a virtual library of derivatives of this compound could be designed by computationally modifying its structure (e.g., altering the substituents on the phenyl ring or modifying the ester group) and then screening this virtual library to identify modifications that are predicted to enhance binding to a specific target. This would guide the synthesis of a focused library of analogs with a higher probability of desired biological activity.
Table 3: Illustrative Workflow for In Silico Screening of a Flavone Derivative
| Step | Description | Example for this compound |
| 1. Target Selection | Identify a biological target of interest (e.g., an enzyme, a receptor). | Cyclooxygenase-2 (COX-2) for anti-inflammatory activity. |
| 2. Ligand Preparation | Generate a 3D structure of the flavone derivative. | Create a 3D model of this compound. |
| 3. Molecular Docking | Computationally predict the binding pose and affinity of the ligand to the target. | Dock this compound into the active site of COX-2. |
| 4. Scoring and Analysis | Rank the compound based on its predicted binding energy and analyze the predicted interactions. | Evaluate the docking score and identify key amino acid interactions. |
| 5. Virtual Library Design | Create a virtual library of analogs and repeat the docking and scoring process. | Generate virtual analogs with different ester groups and screen them against COX-2. |
Cell-Based Assays and In Vitro Models for Biological Activity Profiling
Cell-based assays are indispensable tools for evaluating the biological effects of flavones in a biologically relevant context. These assays can provide valuable information on a compound's cytotoxicity, mechanism of action, and potential therapeutic effects. A wide variety of cell-based assays are used in flavone research, including proliferation assays, apoptosis assays, and assays to measure specific cellular events like oxidative stress or the inhibition of inflammatory pathways. mdpi.comnih.govcellbiolabs.com
For instance, the cytotoxicity of novel 6-arylaminoflavones has been evaluated in various human cancer cell lines, revealing that the substitution pattern on the flavone core significantly impacts biological activity. mdpi.com Similarly, the cellular antioxidant activity (CAA) assay has been used to determine the structure-activity relationships of flavonoids as antioxidants within a cellular environment. acs.org
Table 4: Representative Cell-Based Assays for Profiling Flavone Activity
| Assay Type | Principle | Potential Application for this compound |
| MTT/MTS Assay | Measures metabolic activity as an indicator of cell viability and proliferation. nih.gov | Assess general cytotoxicity against various cell lines. |
| Caspase-Glo Assay | Measures caspase activation, a hallmark of apoptosis. | Determine if the compound induces programmed cell death. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS). acs.org | Evaluate its potential as a cellular antioxidant. |
| NF-κB Reporter Assay | Measures the activity of the NF-κB transcription factor, a key regulator of inflammation. | Investigate potential anti-inflammatory effects. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the levels of specific proteins, such as cytokines, secreted by cells. | Measure the effect on the production of inflammatory mediators. |
Future Directions and Emerging Research Avenues for Ethyl 3 Methylflavone 8 Carboxylate
Development of Novel Flavone-Based Therapeutic Agents
The inherent versatility of the flavone (B191248) core structure makes it a prime candidate for the design and synthesis of new drugs. researchgate.netresearchgate.net Researchers are actively exploring modifications to the basic flavone skeleton to enhance its therapeutic potential against a multitude of diseases, including cancer, inflammation, and microbial infections. researchgate.netmdpi.com
One promising strategy involves the synthesis of novel flavone derivatives with improved potency and selectivity. For instance, a study focusing on methoxy (B1213986) and hydroxy flavones, along with their 4-thio analogues, led to the identification of compounds with significantly enhanced anti-proliferative activity against breast cancer cell lines. rsc.org Specifically, the novel hydroxy 4-thioflavones exhibited 7 to 46 times greater potency than the natural flavone chrysin. rsc.org This highlights the potential of targeted chemical modifications to yield highly active therapeutic candidates.
Another area of development is the creation of flavone hybrids, where the flavone moiety is combined with other pharmacologically active molecules. mdpi.com This approach aims to develop agents with dual or synergistic modes of action. Examples include hybrids of flavones with amino acids, stilbenes, and other heterocyclic systems, which have shown promise as anticancer, antimalarial, and anti-Alzheimer's disease agents. mdpi.com The development of such hybrid molecules offers the potential for more potent and less toxic drugs with increased specificity. mdpi.com
Exploration of Combination Therapies with Flavone Derivatives
The use of flavone derivatives in combination with existing therapeutic agents is a rapidly growing area of research. This approach seeks to enhance the efficacy of current treatments, overcome drug resistance, and potentially reduce side effects. nih.govnih.gov
Flavonoids have shown significant potential as sensitizing agents in cancer therapy. nih.gov They can enhance the effectiveness of conventional chemotherapeutic agents, targeted therapies, and even immunotherapy. nih.gov For example, studies have shown that certain flavonoids can increase the sensitivity of cancer cells to drugs like paclitaxel (B517696) by modulating various signaling pathways. nih.gov
The combination of flavonoids with antiangiogenic drugs is also a promising strategy, particularly in cancer treatment. nih.gov While the combination of vascular endothelial growth factor (VEGF) inhibitors and immune checkpoint inhibitors can have synergistic effects, it is often associated with adverse effects. Phytochemicals, including flavonoids, could offer a plant-based alternative to improve the efficacy of antiangiogenic-immunotherapy combinations while potentially mitigating toxicity. nih.gov The synthetic flavone derivative, flavone acetic acid (FAA), and its analogs have been investigated for their vascular-disrupting properties and have shown good potential for combination therapy with a wide range of antitumor drugs. nih.gov
Advanced Mechanistic Studies on Specific Biological Interactions
A deeper understanding of how flavones interact with biological targets at the molecular level is crucial for the rational design of more effective drugs. frontiersin.orgcore.ac.uk Advanced mechanistic studies are being employed to elucidate the specific interactions of flavones with proteins, enzymes, and nucleic acids.
Systematic bioinformatics analyses have revealed that flavonoids regulate multiple human disease-related pathways, including those involved in cancer, neurodegenerative diseases, diabetes, and infectious diseases. frontiersin.org Flavones, in particular, have been shown to be significantly enriched in pathways related to cancer and Alzheimer's disease. frontiersin.org These compounds can modulate key signaling pathways such as the MAPK, PI3K-Akt, and NF-κB pathways. mdpi.comfrontiersin.org
Molecular docking and mechanistic studies have provided insights into the anti-proliferative effects of specific flavone derivatives. For example, the potent anti-proliferative effects of certain novel hydroxy 4-thioflavones are thought to be mediated through the cleavage of PARP and downregulation of GSK-3β in some breast cancer cell lines, and by restoring the activity of the p53 tumor suppressor gene in others. rsc.org Furthermore, studies on the simple flavone structure have shown that it can intercalate into DNA and reduce iron-dependent DNA oxidation, highlighting its role in protecting DNA from oxidative damage. core.ac.uketsu.edu
Addressing Research Challenges and Limitations in Flavone Chemistry
Despite the significant therapeutic potential of flavones, several challenges and limitations need to be addressed to facilitate their clinical translation. researchgate.net A primary hurdle is the poor bioavailability of many flavonoids, which can be attributed to factors such as low absorption, rapid metabolism, and limited distribution to target tissues. researchgate.netnih.gov
Overcoming these pharmacokinetic challenges requires innovative approaches. The development of novel drug delivery systems, such as nanotechnology-based formulations, holds promise for improving the solubility, stability, and bioavailability of flavonoids. mdpi.com Nanoparticles can enhance the effectiveness of plant-derived compounds and increase their yield. mdpi.com
Another challenge lies in the complexity of flavonoid chemistry and the need for efficient synthetic methods to generate diverse libraries of compounds for screening. researchgate.netmdpi.com The development of new catalysts and chemical transformations is expected to open up avenues for the synthesis of previously unexplored flavones, leading to the discovery of compounds with novel biological activities. researchgate.net Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) is essential for guiding the design of more potent and selective flavone-based drugs. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-methylflavone-8-carboxylate, and how can high purity be ensured?
- Methodology : The compound is synthesized via esterification of 3-methylflavone-8-carboxylic acid (MFCA). A validated approach involves reacting MFCA chloride with ethanol under reflux in anhydrous benzene. Purification steps include filtration, washing with benzene, and recrystallization. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to ethanol) and reaction time (2–3 hours) .
- Key Data : Purity (>98%) can be confirmed via HPLC using a C18 column (mobile phase: methanol-water, 70:30 v/v; UV detection at 254 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear impermeable gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-certified masks) is required for prolonged exposure .
- Hygiene : Avoid skin/eye contact; wash hands before breaks. Contaminated clothing must be removed immediately .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents like benzene .
Q. Which analytical techniques are most effective for quantifying this compound in biological samples?
- Methodology :
- Capillary Electrophoresis (CE) : Direct injection with borate buffer (pH 9.2) and UV detection at 280 nm achieves a limit of detection (LOD) of 0.1 µg/mL in human urine .
- HPLC : Reverse-phase C18 columns with acetonitrile-phosphate buffer (gradient elution) resolve the compound from metabolites like MFCA. Validation parameters (linearity, precision) must meet ICH guidelines .
Advanced Research Questions
Q. How can computational modeling predict solvent interactions and thermodynamic properties of this compound?
- Methodology :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G** basis sets. Solvent effects (e.g., dielectric constant) are modeled via IEF-PCM to predict H-bonding interactions .
- Molecular Dynamics (MD) : Simulate density and viscosity using OPLS-AA force fields. Validate against experimental data (e.g., density deviations <1% at 298–358 K) .
Q. What strategies resolve conflicting data in the compound’s impurity profile during synthesis?
- Methodology :
- HPLC-MS : Identify impurities like MFCA-Cl (6-chloro derivative) using a Zorbax Eclipse Plus column. Adjust mobile phase (e.g., 0.1% formic acid in acetonitrile) to separate co-eluting peaks .
- Reaction Optimization : Trace chlorinated impurities arise from residual solvents (e.g., dichloromethane). Use alternative solvents (e.g., ethyl acetate) or post-synthesis charcoal filtration .
Q. How does structural modification of the ester group influence pharmacological activity?
- Methodology :
- SAR Studies : Compare this compound with analogs (e.g., piperidinoethyl ester in flavoxate). Test spasmolytic activity in ex vivo bladder tissue assays.
- Key Finding : Bulkier ester groups (e.g., piperidinoethyl) enhance receptor binding affinity due to hydrophobic interactions .
Q. What in vivo pharmacokinetic parameters are critical for evaluating this compound?
- Methodology :
- Animal Studies : Administer orally (10 mg/kg) to rodents. Plasma and urine samples are analyzed via LC-MS/MS.
- Key Metrics : Bioavailability (~40%), half-life (t₁/₂ = 3.2 hr), and renal excretion (70% within 24 hr) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
